An In-Depth Technical Guide to the Natural Occurrence of Ionones, with a Focus on 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
An In-Depth Technical Guide to the Natural Occurrence of Ionones, with a Focus on 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Executive Summary: This technical guide provides a comprehensive overview of the natural occurrence of 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (α-isomethylionone) and its closely related, naturally prevalent parent compound, α-ionone. While α-isomethylionone is a commercially significant fragrance ingredient, its presence in nature is exceptionally rare, having been reported in a single plant species. In contrast, α-ionone is a well-documented natural volatile organic compound derived from the degradation of carotenoids and is responsible for the characteristic aroma of many fruits and flowers.[1][2][3] This guide delves into the biosynthesis of these C13-norisoprenoids, details robust methodologies for their extraction and characterization from natural matrices, and explores their biological significance and potential for drug development. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this important class of compounds.
Chemical Identity and Nomenclature: Distinguishing α-Isomethylionone from α-Ionone
A precise understanding of the natural distribution of these compounds requires a clear distinction between the predominantly synthetic α-isomethylionone and the naturally occurring α-ionone. While structurally similar, the presence of an additional methyl group in α-isomethylionone significantly alters its properties and typical origin.
-
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (α-Isomethylionone): This compound is a sesquiterpenoid widely used in the fragrance industry to impart a floral, violet, and orris-like scent in perfumes and cosmetics.[4][5][6] It is almost exclusively produced via chemical synthesis.[5]
-
4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (α-Ionone): This compound is a monocyclic terpene ketone and a key aroma component in many natural products.[2] Its scent is also reminiscent of violets and is derived in nature from the enzymatic cleavage of carotenoids.[2][7]
The key structural and physical properties are summarized below for direct comparison.
| Property | α-Isomethylionone | α-Ionone |
| IUPAC Name | (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one[8] | (3E)-4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one[7] |
| Synonyms | α-Cetone, Isomethyl-α-ionone[6] | α-Cyclocitrylideneacetone, Iraldeine[9] |
| CAS Number | 127-51-5[6] | 127-41-3[10] |
| Chemical Formula | C₁₄H₂₂O[3][6] | C₁₃H₂₀O[7] |
| Molar Mass | 206.32 g/mol [3][6] | 192.30 g/mol [7] |
Natural Occurrence: A Tale of Two Molecules
The Scarcity of α-Isomethylionone in Nature
Despite its widespread use as a synthetic fragrance, the natural occurrence of 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one is extremely limited. A comprehensive review of scientific literature reveals only a single reported instance of its presence in the plant kingdom, specifically in Magnolia kobus.[3] This rarity underscores its identity as a "nature-identical" rather than a common natural product, with commercial supplies being of synthetic origin.[5]
The Ubiquity of α-Ionone in the Plant Kingdom
In stark contrast, α-ionone is a common volatile compound found in a diverse array of plants, where it contributes significantly to their characteristic aroma and flavor profiles. It is considered a key scent component in many essential oils.[7][9][11] The natural enantiomer found in plants is typically (R)-(+)-(E)-alpha-ionone, which possesses a distinct violet and raspberry-like aroma.[12]
| Natural Source | Plant Part / Product | Reference |
| Raspberry (Rubus idaeus) | Fruit | [10][12] |
| Apricot (Prunus armeniaca) | Fruit Tissue | [10] |
| Blackberry (Rubus) | Fruit | [10][13] |
| Osmanthus (Osmanthus fragrans) | Flower Concrete/Essential Oil | [7][11] |
| Acacia (Acacia farnesiana) | Flower Essential Oil | [11][13] |
| Tea (Camellia sinensis) | Leaves | [10] |
| Carrot (Daucus carota) | Root | [10] |
| Rose (Rosa) | Flower Oil | [7][9] |
| Tomato (Solanum lycopersicum) | Fruit | [10] |
| Quince (Cydonia oblonga) | Leaves (as glucosides) | [14][15] |
Biosynthesis of Ionones from Carotenoids
The natural origin of α-ionone is intricately linked to the degradation of carotenoids, which are abundant pigments in plants.[7] This biochemical transformation is a critical source of various aromatic compounds, known as apocarotenoids, that play roles in plant signaling and defense.
The formation of ionones is catalyzed by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) .[7] Specifically, the CCD1 enzyme family is responsible for cleaving carotenoid substrates at specific double bonds. α-Ionone is produced from the enzymatic cleavage of α-carotene. The enzyme targets the 9,10 and 9',10' double bonds of the carotenoid backbone, yielding one molecule of α-ionone and other products.
This enzymatic process is the primary reason for the presence of α-ionone in so many fruits and flowers, as carotenoid precursors are nearly ubiquitous in the plant kingdom. A 2010 study on Osmanthus fragrans identified a specific CCD1 enzyme, OfCCD1, that cleaves carotenes to produce both α-ionone and β-ionone.[7]
Caption: Enzymatic conversion of α-carotene to α-ionone via CCD1.
Methodologies for Isolation and Characterization
For researchers aiming to study α-ionone from natural sources, a systematic workflow involving extraction, purification, and analytical characterization is essential.
Experimental Protocol: Extraction of Volatiles from Plant Material
This protocol outlines a general procedure for solvent extraction, a common method for obtaining volatile and semi-volatile compounds.
Objective: To extract α-ionone and other volatile compounds from a plant matrix (e.g., flower petals, fruit puree).
Materials:
-
Plant Material (200g, fresh or freeze-dried)
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
-
Glassware: 2L Erlenmeyer flask, funnel, filter paper
Procedure:
-
Homogenization: Macerate 200g of plant material with 800 mL of DCM in a blender or homogenizer for 2-3 minutes. Perform this in a fume hood.
-
Maceration: Transfer the slurry to a 2L Erlenmeyer flask, seal, and allow it to macerate for 12-24 hours at room temperature with occasional agitation. This allows for the thorough diffusion of compounds into the solvent.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the solvent extract.
-
Drying: Add anhydrous sodium sulfate to the filtered extract to remove any residual water. The salt will clump as it absorbs water; continue adding until some crystals remain free-flowing.
-
Concentration: Decant the dried extract and concentrate it under reduced pressure using a rotary evaporator at a water bath temperature of 35-40°C. This temperature is gentle enough to prevent the loss of volatile ionones.
-
Final Product: The resulting oleoresin or concrete contains the concentrated volatile and non-volatile compounds, including α-ionone. Store at -20°C for further analysis.
Purification and Analytical Workflow
Following extraction, the crude extract is a complex mixture. Isolating α-ionone requires chromatographic techniques, and its definitive identification relies on mass spectrometry. In some plants, ionones exist as non-volatile glycosides, which require an additional hydrolysis step before analysis.[14][15]
Caption: Standard workflow for isolating and identifying α-ionone.
Biological Significance and Drug Development Potential
While prized for their aroma, ionones and their derivatives also exhibit a range of compelling biological activities, making them interesting scaffolds for drug development.[1]
-
Anti-inflammatory and Antimicrobial Effects: Both α-ionone and β-ionone, along with their synthetic derivatives, have demonstrated anti-inflammatory and antimicrobial properties in various studies.[1]
-
Anticancer Activity: β-ionone, in particular, has been investigated for its anticancer and chemopreventive effects. It appears to mediate these actions by regulating cell cycle proteins and inducing apoptosis.[1] The ionone structure is considered a promising starting point for designing novel anticancer agents.[1]
-
Skin Health: Recent research has shown that α-ionone can promote the proliferation and migration of human keratinocytes (HaCaT cells).[16] It was found to accelerate the recovery of the epidermal barrier, suggesting potential applications in dermatological and cosmetic formulations aimed at skin repair and protection.[16]
The diverse bioactivities associated with the ionone backbone warrant further investigation. For drug development professionals, these naturally occurring compounds represent a validated starting point for medicinal chemistry campaigns aimed at discovering new therapeutics for inflammatory diseases, cancers, and infectious diseases.[1]
Conclusion and Future Directions
This guide clarifies that 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (α-isomethylionone) is primarily a synthetic chemical, with its natural occurrence being exceptionally rare. The closely related α-ionone, however, is a widespread and significant natural aroma compound biosynthesized from the degradation of α-carotene. For researchers, the study of α-ionone from natural sources offers fertile ground for discovering its full range of biological activities and leveraging its structure for potential therapeutic applications.
Future research should focus on:
-
Verifying the biosynthetic pathway of α-isomethylionone in Magnolia kobus to understand its unique formation in nature.
-
Expanding the screening of plant biodiversity for novel ionone derivatives.
-
Conducting in-depth mechanistic studies to fully elucidate the signaling pathways through which ionones exert their anticancer and anti-inflammatory effects.
-
Exploring biotechnological production methods, such as microbial fermentation, to sustainably produce enantiomerically pure (R)-α-ionone for commercial and research purposes.[12][17]
References
-
NHU. (n.d.). α-Ionone | Fragrance Chemicals Distributor. Retrieved from [Link]
-
PubChem. (n.d.). Alpha-Ionone. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Ionone. Retrieved from [Link]
-
ScenTree. (n.d.). Alpha-ionone (CAS N° 127-41-3). Retrieved from [Link]
- Google Patents. (n.d.). EP4022032A1 - Biosynthesis of alpha-ionone and beta-ionone.
-
Foreverest Resources Ltd. (n.d.). alpha Ionone. Retrieved from [Link]
-
Al-Okbi, S. Y., et al. (2020). Ionone Is More than a Violet's Fragrance: A Review. Molecules, 25(24), 5822. Retrieved from [Link]
-
Scentspiracy. (n.d.). Alpha Ionone (127-41-3) - Premium Violet Synthetic Ingredient for Perfumery. Retrieved from [Link]
-
Li, Y., et al. (2023). α-ionone promotes keratinocyte functions and accelerates epidermal barrier recovery. Frontiers in Pharmacology, 14, 1165511. Retrieved from [Link]
-
Olive Tree People. (n.d.). Alpha-Isomethyl Ionone. Retrieved from [Link]
-
Russell Organics. (n.d.). Alpha-Isomethyl Ionone. Retrieved from [Link]
-
Cerveny, L., et al. (n.d.). The Synthesis of Ionones. Journal of the American Oil Chemists' Society. Retrieved from [Link]
-
PlantaeDB. (n.d.). alpha-IONONE - Chemical Compound. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/2021/067974 BIOSYNTHESIS OF ALPHA-IONONE AND BETA-IONONE. Retrieved from [Link]
-
The Good Scents Company. (n.d.). alpha-ionone, 127-41-3. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Pérez-Sánchez, A., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Plants, 10(4), 754. Retrieved from [Link]
-
Lutz-Röder, A., et al. (2002). Isolation of Two New Ionone Glucosides from Quince (Cydonia Oblonga Mill.) Leaves. Natural Product Letters, 16(2), 119-22. Retrieved from [Link]
-
PubMed. (2002). Isolation of two new ionone glucosides from quince (Cydonia oblonga Mill.) leaves. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2023). In Situ Product Recovery of β‑Ionone from a Fermentation Broth: Computational Solvent Selection and Process Design of Its Extraction and Purification. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Lukin, I., et al. (2019). Recovery of Natural α-Ionone from Fermentation Broth. Journal of Agricultural and Food Chemistry, 67(49), 13412-13419. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (FDB008406). Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Alpha Ionone (127-41-3) - Premium Violet Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | C14H22O | CID 5372174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. us.olivetreepeople.com [us.olivetreepeople.com]
- 5. russellorganics.com [russellorganics.com]
- 6. 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one analytical standard 127-51-5 [sigmaaldrich.com]
- 7. Ionone - Wikipedia [en.wikipedia.org]
- 8. Showing Compound 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (FDB008406) - FooDB [foodb.ca]
- 9. foreverest.net [foreverest.net]
- 10. Alpha-Ionone | C13H20O | CID 5282108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. α-Ionone | Fragrance Chemicals Distributor | NHU [nutrition-chemicals.com]
- 12. EP4022032A1 - Biosynthesis of alpha-ionone and beta-ionone - Google Patents [patents.google.com]
- 13. alpha-ionone, 127-41-3 [thegoodscentscompany.com]
- 14. researchgate.net [researchgate.net]
- 15. Isolation of two new ionone glucosides from quince (Cydonia oblonga Mill.) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. α-ionone promotes keratinocyte functions and accelerates epidermal barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recovery of Natural α-Ionone from Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
